molecular formula C15H13BrFNO2 B2918648 5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide CAS No. 1049441-72-6

5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide

Cat. No.: B2918648
CAS No.: 1049441-72-6
M. Wt: 338.176
InChI Key: UZLKCZWNMKZTGY-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide is a complex organic compound characterized by its bromine and fluorine atoms, as well as its furan and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent bromination and introduction of the fluorophenylcyclopropylmethyl group are performed using specific reagents and reaction conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide may be used to study biological processes and interactions. Its potential bioactivity can be explored in various assays and experiments.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may enhance the performance of certain products.

Mechanism of Action

The mechanism by which 5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine and fluorine atoms, along with the furan and carboxamide groups, play crucial roles in these interactions. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • 5-bromo-N-((1-(3-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide

  • 5-bromo-N-((1-(2-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide

  • 5-bromo-N-((1-(4-chlorophenyl)cyclopropyl)methyl)furan-2-carboxamide

Uniqueness: Compared to these similar compounds, 5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide stands out due to its specific arrangement of atoms and functional groups

Properties

IUPAC Name

5-bromo-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO2/c16-13-6-5-12(20-13)14(19)18-9-15(7-8-15)10-1-3-11(17)4-2-10/h1-6H,7-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLKCZWNMKZTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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